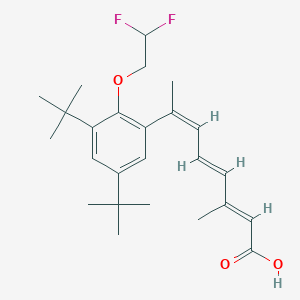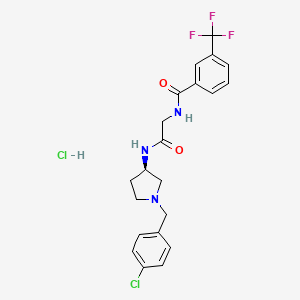
NPEC-gekäfigter D-AP5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NPEC-käfig-D-AP5, auch bekannt als D- [ [1- (2-Nitrophenyl)ethyl]carbamoyl]-2-amino]-5-phosphonopentansäure, ist eine Verbindung, die hauptsächlich in der wissenschaftlichen Forschung eingesetzt wird. Es ist ein Derivat von D-AP5, einem bekannten Antagonisten des N-Methyl-D-Aspartat (NMDA)-Rezeptors. Die NPEC-Gruppe oder 1-(2-Nitrophenyl)ethoxycarbonyl ist eine lichtempfindliche Schutzgruppe, die durch Lichteinwirkung entfernt werden kann, wodurch eine präzise Steuerung der Aktivierung der Verbindung ermöglicht wird .
Herstellungsmethoden
Die Synthese von NPEC-käfig-D-AP5 beinhaltet die Schutz von D-AP5 mit der NPEC-Gruppe. Die Reaktion beinhaltet typischerweise die Verwendung von 1-(2-Nitrophenyl)ethanol und einem Carbodiimid-Kupplungsmittel zur Bildung des NPEC-geschützten Derivats. Die Reaktionsbedingungen umfassen häufig wasserfreie Lösungsmittel und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern.
Wissenschaftliche Forschungsanwendungen
NPEC-käfig-D-AP5 wird in der Neurowissenschaftenforschung häufig verwendet, um die Rolle von NMDA-Rezeptoren bei der synaptischen Plastizität, dem Lernen und dem Gedächtnis zu untersuchen. Durch die Verwendung von Licht zur Steuerung der Aktivierung von D-AP5 können Forscher die NMDA-Rezeptoraktivität in bestimmten Regionen des Gehirns präzise manipulieren. Dies hat Anwendungen beim Verständnis der Mechanismen, die der Langzeitpotenzierung und anderen Formen der synaptischen Plastizität zugrunde liegen. Zusätzlich wird es in pharmakologischen Studien verwendet, um die Auswirkungen von NMDA-Rezeptor-Antagonisten auf verschiedene neurologische Erkrankungen zu untersuchen .
Wirkmechanismus
Der Wirkmechanismus von NPEC-käfig-D-AP5 beinhaltet die Hemmung von NMDA-Rezeptoren. Bei Lichteinwirkung wird die NPEC-Gruppe gespalten, wodurch D-AP5 freigesetzt wird, das dann an den NMDA-Rezeptor bindet und die Bindung von Glutamat, dem natürlichen Liganden des Rezeptors, verhindert. Diese Hemmung blockiert den Einstrom von Kalziumionen durch den Rezeptor und moduliert so die synaptische Übertragung und Plastizität .
Wirkmechanismus
Target of Action
NPEC-caged-D-AP5 primarily targets the NMDA receptors . These receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function .
Mode of Action
NPEC-caged-D-AP5 is a caged version of D-AP5 . It is caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group . As an antagonist of the NMDA receptor, it inhibits the activity of these receptors .
Biochemical Pathways
The NMDA receptor, which NPEC-caged-D-AP5 targets, is crucial in the induction of associative long-term potentiation in the hippocampal area CA1 . This suggests that NPEC-caged-D-AP5 may affect the biochemical pathways involved in synaptic plasticity and memory function.
Pharmacokinetics
It is known to be soluble to 100 mm in water and to 100 mm in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of NPEC-caged-D-AP5 results in the blockade of NMDA receptor activation . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as synaptic plasticity and memory function .
Biochemische Analyse
Biochemical Properties
NPEC-caged-D-AP5 plays a crucial role in biochemical reactions as an NMDA receptor antagonist. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound binds to the receptor and inhibits its activity, preventing the influx of calcium ions that would normally occur upon receptor activation . This interaction is essential for studying synaptic plasticity and neurophysiological processes.
Cellular Effects
NPEC-caged-D-AP5 affects various types of cells, particularly neurons. By inhibiting NMDA receptors, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can block the activation of NMDA receptors during synaptic transmission, which is necessary for the induction of associative long-term potentiation in neurons . This inhibition can alter neuronal communication and plasticity, impacting learning and memory processes.
Molecular Mechanism
The molecular mechanism of NPEC-caged-D-AP5 involves its binding to NMDA receptors. The compound’s photosensitive NPEC group allows for controlled activation through light exposure. Upon photolysis, the NPEC group is removed, and the active D-AP5 binds to the NMDA receptor, inhibiting its function . This inhibition prevents calcium ion influx, which is crucial for various cellular processes, including synaptic plasticity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NPEC-caged-D-AP5 can change over time. The compound’s stability and degradation are important factors to consider. NPEC-caged-D-AP5 is stable when stored at -20°C and can be used within a specific timeframe . Over time, the compound may degrade, affecting its efficacy in experiments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of NPEC-caged-D-AP5 vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular function and potential neurotoxicity. It is crucial to determine the appropriate dosage to achieve the desired experimental outcomes while minimizing adverse effects.
Metabolic Pathways
NPEC-caged-D-AP5 is involved in metabolic pathways related to NMDA receptor activity. The compound interacts with enzymes and cofactors that regulate its activation and degradation . The removal of the NPEC group through photolysis activates the compound, allowing it to bind to NMDA receptors. This interaction can affect metabolic flux and metabolite levels, influencing cellular processes and signaling pathways.
Transport and Distribution
Within cells and tissues, NPEC-caged-D-AP5 is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement and localization . Its distribution can affect its accumulation in specific cellular compartments, influencing its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing experimental conditions.
Subcellular Localization
The subcellular localization of NPEC-caged-D-AP5 is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular environments. Studying the subcellular localization of NPEC-caged-D-AP5 provides insights into its role in cellular processes.
Vorbereitungsmethoden
The synthesis of NPEC-caged-D-AP5 involves the protection of D-AP5 with the NPEC group. The reaction typically involves the use of 1-(2-nitrophenyl)ethanol and a carbodiimide coupling agent to form the NPEC-protected derivative. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
NPEC-käfig-D-AP5 unterliegt einer Photolyse, bei der Lichteinwirkung die NPEC-Gruppe spaltet und das aktive D-AP5 freisetzt. Diese Reaktion ist hochspezifisch und ermöglicht eine zeitliche und räumliche Kontrolle der Aktivierung von D-AP5. Die Verbindung unterliegt unter normalen Laborbedingungen typischerweise keinen anderen Arten von chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .
Vergleich Mit ähnlichen Verbindungen
NPEC-käfig-D-AP5 ist einzigartig in seiner Fähigkeit, eine präzise zeitliche und räumliche Kontrolle über die Hemmung des NMDA-Rezeptors zu ermöglichen. Ähnliche Verbindungen umfassen andere käfigartige NMDA-Rezeptor-Antagonisten wie MNI-käfig-D-AP5 und RuBi-D-AP5. Diese Verbindungen verwenden auch lichtempfindliche Schutzgruppen, um die Aktivierung von D-AP5 zu kontrollieren, unterscheiden sich jedoch in den verwendeten spezifischen Schutzgruppen und ihren Photolyse-Eigenschaften .
Eigenschaften
IUPAC Name |
(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEANJAZNZWLHC-HCCKASOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)





![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
